molecular formula C11H19NO7 B13829340 (3-Carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate

(3-Carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate

Cat. No.: B13829340
M. Wt: 277.27 g/mol
InChI Key: HNSUOMBUJRUZHJ-UHFFFAOYSA-N
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Description

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both carboxylate and aminium groups, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate typically involves a multi-step process. One common method includes the reaction of ®-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with (E)-3-carboxyacrylic acid under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate include:

  • ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (Z)-3-carboxyacrylate
  • (S)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate

Uniqueness

What sets ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate apart from similar compounds is its specific stereochemistry and the presence of both carboxylate and aminium groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C11H19NO7

Molecular Weight

277.27 g/mol

IUPAC Name

(3-carboxy-2-hydroxypropyl)-trimethylazanium;4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

HNSUOMBUJRUZHJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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